molecular formula C9H10N2O B3188984 5-Benzofurancarboximidamide, 2,3-dihydro- CAS No. 262847-55-2

5-Benzofurancarboximidamide, 2,3-dihydro-

Cat. No. B3188984
CAS RN: 262847-55-2
M. Wt: 162.19 g/mol
InChI Key: QPPRWHLVMZSVNC-UHFFFAOYSA-N
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Description

5-Benzofurancarboximidamide, 2,3-dihydro- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in several studies.

Scientific Research Applications

5-Benzofurancarboximidamide, 2,3-dihydro- has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the immune system.

Mechanism of Action

The exact mechanism of action of 5-Benzofurancarboximidamide, 2,3-dihydro- is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and pathways involved in cancer cell growth and inflammation. It may also modulate the immune system by affecting the production of cytokines and other immune system components.
Biochemical and Physiological Effects:
Studies have shown that 5-Benzofurancarboximidamide, 2,3-dihydro- can have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It has also been shown to inhibit the production of pro-inflammatory cytokines and to modulate the immune system by affecting the production of immune system components.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Benzofurancarboximidamide, 2,3-dihydro- in lab experiments is its potential anti-cancer properties. This makes it a promising compound for cancer research. However, one of the limitations is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments that can fully elucidate its effects.

Future Directions

There are several future directions for research on 5-Benzofurancarboximidamide, 2,3-dihydro-. One direction is to further investigate its anti-cancer properties and to develop it as a potential anti-cancer drug. Another direction is to study its effects on the immune system and to explore its potential as an immunomodulatory agent. Additionally, more research is needed to fully understand its mechanism of action and to design experiments that can fully elucidate its effects.
Conclusion:
In conclusion, 5-Benzofurancarboximidamide, 2,3-dihydro- is a promising compound that has potential applications in various fields of scientific research. Its synthesis method has been well-established, and it has been shown to have anti-cancer and immunomodulatory properties. However, more research is needed to fully understand its mechanism of action and to explore its potential applications in different fields.

properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H3,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPRWHLVMZSVNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001280146
Record name 2,3-Dihydro-5-benzofurancarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

262847-55-2
Record name 2,3-Dihydro-5-benzofurancarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262847-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-5-benzofurancarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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